(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane
Overview
Description
“(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is a useful research chemical . It is also known as CPMS. It is a sulfone analog of 4-chlorophenyl methyl sulfide .
Synthesis Analysis
The synthesis of phenyl methyl sulphone derivatives involves taking substituted benzene sulfonyl chloride as raw material. The synthesis general formulas are as follows: R=H, 4-CH3, 4-Cl, 4-Br, 4-CH3O, 4-EtO, 3,4-Me2, 2,4,6-Me3, 2-Cl, 2-Br, and 2,5-Me2. The total yield in two steps is over 85 percent .Molecular Structure Analysis
The molecule contains a total of 28 bond(s); 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ether(s) (aromatic), and 1 sulfide(s) .Chemical Reactions Analysis
4-Chlorophenyl methyl sulfone may be used in the preparation of 4-(methylsulfonyl)aniline by reacting with ammonia .Physical And Chemical Properties Analysis
The molecular formula of “(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane” is C13H11ClOS and its molecular weight is 250.74 g/mol. It contains a total of 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 1 Oxygen atom(s), 1 Sulfur atom(s) and 1 Chlorine atom(s) .Scientific Research Applications
-
Organic Synthesis
- Sulfones have been extensively exploited in organic synthesis across several decades .
- They can participate in Pd-catalysed Suzuki–Miyaura type reactions .
- Tremendous advances in catalytic desulfitative functionalizations have opened a new area of research .
- This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
-
Preparation of Sulfur-Containing Xenobiotics
-
Preparation of 4-(Methylsulfonyl)aniline
-
Quantification of 4-Chlorophenyl Methyl Sulphide
-
Photoredox-Catalyzed Cascade Annulation
-
Organic Building Blocks
properties
IUPAC Name |
1-chloro-4-(4-methylsulfanylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMMEFREXQZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431226 | |
Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane | |
CAS RN |
225652-11-9 | |
Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.